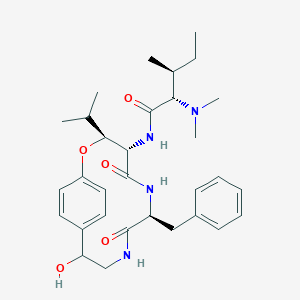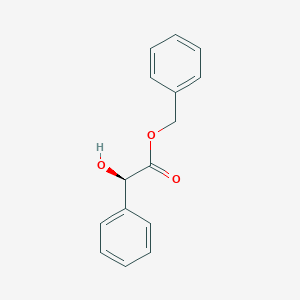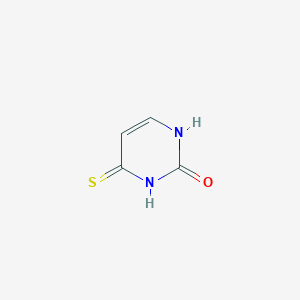
4-硫代尿嘧啶
描述
4-Thiouracil is a heterocyclic organic compound with a pyrimidine skeleton. It is a derivative of the nucleobase uracil, with a sulfur atom replacing an oxygen atom in position 4 . It is found naturally in the 4-thiouridine nucleotide .
Synthesis Analysis
RNA analysis by biosynthetic tagging (RABT) can be achieved by exploiting unique properties of Toxoplasma gondii uracil phosphoribosyltransferase (TgUPRT), a pyrimidine salvage enzyme that couples ribose-5-phosphate to the N1 nitrogen of uracil to yield uridine monophosphate (UMP). When 4-thiouracil is provided as a TgUPRT substrate, the resultant product is 4-thiouridine monophosphate, which can ultimately be incorporated into RNA .Molecular Structure Analysis
4-Thiouracil is a derivative of the nucleobase uracil, with a sulfur atom replacing an oxygen atom in position 4 . More detailed molecular structure analysis can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
4-Thiouracil can be used as a substrate for T. gondii uracil phosphoribosyltransferase to produce 4-thiouridine monophosphate, which can ultimately be incorporated into RNA . In addition, thiouracil, monothiophthalimide, and Schreiner’s thiourea can act as Brønsted acid catalysts in glycosylations .Physical And Chemical Properties Analysis
4-Thiouracil has a molar mass of 128.15 g/mol and a melting point of 295 °C . It absorbs ultraviolet light >300 nm and, in the presence of oxygen, acts as an energy donor to produce singlet oxygen by triplet-triplet energy transfer .科学研究应用
Anticancer and Thyroid Drug Applications
4-Thiouracil has been detected in natural transfer-RNA and is utilized for its cytostatic properties, making it a candidate for anticancer and thyroid drugs. Its specific incorporation into nascent melanin also allows it to be used as a melanoma-seeking agent .
Photoactivatable Probe for RNA Structures
It serves as a site-specific, photoactivatable probe that can detect RNA structures and nucleic acid-nucleic acid contacts. Upon absorbing ultraviolet light (>300 nm), it acts as an energy donor to produce singlet oxygen through triplet-triplet energy transfer .
Reagent in RNA Extraction
4-Thiouracil is employed in Schneider’s media for embryos during RNA extraction processes, indicating its role in molecular biology research and genetic engineering .
Northwestern Blotting Technique
This compound may be used as a reagent for the Northwestern blotting technique, which is a method used to detect specific proteins in a sample of tissue homogenate or extract .
Photophysical Properties Study
The photophysical properties of 4-Thiouracil have been studied computationally, revealing important insights into its absorption spectrum characterized by strong bands in the UVA region and weaker ones in the UVB region. This knowledge is crucial for applications in photochemistry and photobiology .
Molecular Structure Analysis
The molecular structure of 4-Thiouracil has been analyzed using density functional theory (DFT) methods, comparing the effects of hydration shells on its structure to those on uracil molecules. This research is significant for understanding the biochemical interactions and stability of biomolecules .
安全和危害
作用机制
Target of Action
4-Thiouracil, similar to other thiourea antithyroid agents like Propylthiouracil , primarily targets the thyroid peroxidase (TPO) enzyme . TPO plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating the body’s metabolism .
Mode of Action
4-Thiouracil acts by binding to the thyroid peroxidase enzyme, thereby inhibiting the conversion of iodide to iodine . This interaction interferes with the normal incorporation of iodine into the thyroglobulin protein, which is a necessary step in the formation of thyroid hormones . By blocking this process, 4-Thiouracil effectively inhibits the production of new thyroid hormones .
Biochemical Pathways
The primary biochemical pathway affected by 4-Thiouracil is the synthesis of thyroid hormones. By inhibiting the action of thyroid peroxidase, 4-Thiouracil disrupts the iodination of thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3) . This results in a decrease in the levels of these hormones, thereby reducing the symptoms of conditions like hyperthyroidism .
Pharmacokinetics
The compound is expected to concentrate in the thyroid gland, where it exerts its effects
Result of Action
The primary result of 4-Thiouracil’s action is a decrease in the production of thyroid hormones . This leads to a reduction in the metabolic rate, which can alleviate symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety .
Action Environment
The action of 4-Thiouracil can be influenced by various environmental factors. For instance, its photoactivatable properties allow it to act as an energy donor to produce singlet oxygen when it absorbs ultraviolet light >300 nm in the presence of oxygen . This unique property makes 4-Thiouracil a useful probe in certain RNA structure detection and nucleic acid contact studies
属性
IUPAC Name |
4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONXEQGWXGFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207840 | |
| Record name | 4-Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiouracil | |
CAS RN |
591-28-6 | |
| Record name | 4-Thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-thiouracil?
A1: The molecular formula of 4-thiouracil is C4H4N2OS, and its molecular weight is 128.16 g/mol.
Q2: What are the key spectroscopic characteristics of 4-thiouracil?
A2: 4-thiouracil exhibits unique spectroscopic properties:
- UV-Vis Absorption: 4TU strongly absorbs UVA radiation, with a significant redshift compared to uracil. []
- Fluorescence: While uracil exhibits very weak fluorescence, 4TU can be detected by its fluorescence after reacting with singlet oxygen to form uracil-6-sulfonate. []
- Phosphorescence: 4TU demonstrates phosphorescence with a quantum yield influenced by its chemical environment and the presence of substituents. []
- Infrared (IR) Spectroscopy: Distinct IR spectral bands distinguish 4TU from its canonical counterpart, uracil, and its tautomers. [, ]
- NMR Spectroscopy: (1)H and (14)N NMR, particularly in combination with NQR (Nuclear Quadrupole Resonance), provide valuable insights into the electronic environment, tautomeric forms, and hydrogen bonding interactions of 4TU. []
Q3: How does 4-thiouracil interact with biological systems?
A3: 4TU can be incorporated into RNA in place of uracil by living organisms. [, , , ] This incorporation enables researchers to study RNA synthesis, degradation, and interactions with proteins. [, ] For example, 4TU has been used to investigate the structure of U6 snRNA by identifying accessible cytosine residues for sulfhydrolysis to 4-thiouracil. []
Q4: Can you elaborate on the use of 4-thiouracil as a photo-crosslinking agent?
A4: Upon UV irradiation, 4TU efficiently populates a reactive triplet state, which can form covalent bonds with nearby molecules. [] This photo-crosslinking ability has been utilized to study RNA structures, RNA-protein interactions, and develop potential therapeutic agents. [, , , ]
Q5: How does the presence of a deoxyribose moiety, as in 5-bromo-4-thio-2′-deoxyuridine (BrSdU), affect the properties of 4-thiouracil?
A5: Studies investigating dissociative electron attachment to BrSU and BrSdU revealed that the deoxyribose moiety in BrSdU influences the fragmentation pattern observed upon electron capture. [] The presence of the deoxyribose moiety seems to limit the release of bromine anions, possibly due to proton transfer reactions within the transient negative ions. []
Q6: What is the significance of 4-thiouracil's ability to generate singlet oxygen?
A6: Upon UV excitation, the triplet state of 4TU can transfer energy to molecular oxygen, generating reactive singlet oxygen (1O2). [, ] This property is significant for several reasons:
- Photodynamic Therapy: The efficient generation of singlet oxygen makes 4TU and its derivatives promising candidates for photodynamic therapy, a treatment modality using light and photosensitizers to destroy cancerous or diseased cells. [, , ]
- DNA Damage: Singlet oxygen is a reactive oxygen species that can damage DNA. Understanding the mechanisms of singlet oxygen generation by 4TU is crucial for comprehending DNA damage pathways and developing strategies to mitigate photodamage. []
Q7: How does 4-thiouracil compare to 2-thiouracil and 2,4-dithiouracil in terms of photoreactivity?
A7: 4-thiouracil, 2-thiouracil, and 2,4-dithiouracil exhibit distinct photoreactivities due to the position of the sulfur atom(s). [, ] 2,4-dithiouracil demonstrates the highest singlet oxygen yield among these thiobases, making it potentially more effective for photocrosslinking and phototherapeutic applications. []
Q8: How has computational chemistry been employed to study 4-thiouracil?
A8: Computational chemistry methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding various aspects of 4TU:
- Tautomeric Equilibria: DFT calculations have been used to determine the relative stabilities of different tautomeric forms of 4TU in the gas phase and in solution. [, , ] These studies have shown that the oxo-thione form is the most stable tautomer in both gas and aqueous phases. [, ]
- Excited State Properties: High-level ab initio calculations have been used to investigate the vertical singlet and triplet electronic transitions of 4TU, providing insights into its photophysical properties. []
- Hydrogen Bonding and Hydration: DFT studies have examined the hydrogen-bonding patterns and hydration effects on the molecular structure of 4TU, providing insights into its interactions with water molecules. [, ]
- Molecular Docking: Docking calculations have been performed to predict the binding interactions of 4TU and its derivatives with various biological targets, including proteins and DNA/RNA microhelixes, to understand their potential therapeutic applications. []
- Reaction Mechanisms: Theoretical methods have been employed to investigate the mechanisms of photochemical reactions involving 4TU, such as its cross-linking reaction with thymine, providing insights into the photoinduced damage of DNA and RNA. []
Q9: What is the structure-activity relationship (SAR) of 4-thiouracil and its derivatives?
A9: The position of the sulfur atom significantly influences the photophysical and photochemical properties of thiouracils. [, ] Studies have shown that 2,4-dithiouracil exhibits a faster intersystem crossing rate and higher singlet oxygen yield compared to 4-thiouracil, highlighting the impact of sulfur substitution on photoreactivity. [, ]
Q10: What is known about the stability of 4-thiouracil under various conditions?
A10: While specific data on the stability of 4TU under various conditions is limited in the provided research, it's important to note that thionucleobases, in general, can be sensitive to oxidation. [] Formulation strategies may be required to improve the stability of 4TU in solution or during storage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





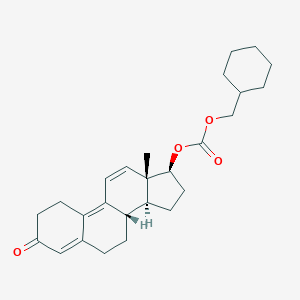
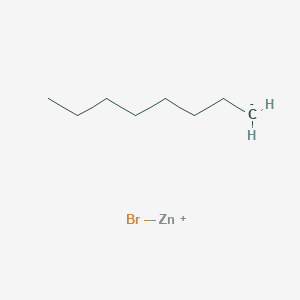
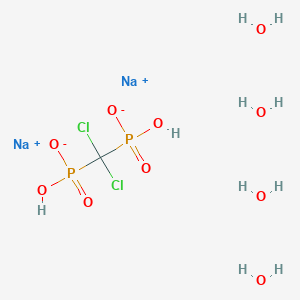
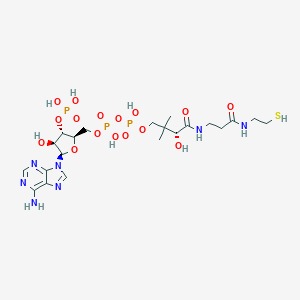
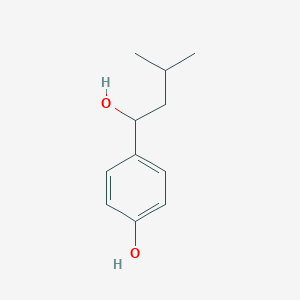

![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
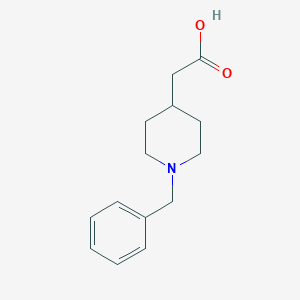
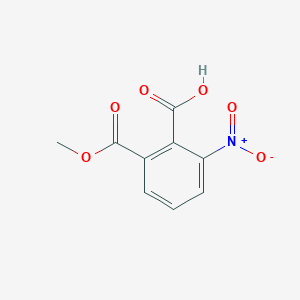
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
